Lanirapid is a medication classified under the group of cardiac glycosides, specifically containing the active ingredient β-Metildigoxina. This compound is primarily used to treat conditions such as congestive heart failure and various cardiac arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia. By enhancing the force and speed of heart contractions, it improves cardiac output and alleviates symptoms associated with heart failure .
Lanirapid is manufactured by Kern Pharma, S.L., located in Terrassa, Barcelona, Spain. It is categorized as a cardiac glycoside, which is a class of drugs that increase the contractility of the heart muscle. This classification is significant as it indicates its therapeutic use in managing heart-related conditions by modulating the heart's electrical activity and improving its pumping efficiency .
The synthesis of β-Metildigoxina involves chemical modifications of natural cardiac glycosides, particularly those derived from plants like Digitalis purpurea. The process typically includes:
These methods ensure that the final product maintains efficacy while minimizing side effects associated with other glycosides .
The molecular formula for β-Metildigoxina is , with a molar mass of approximately 402.51 g/mol. The structure features:
The three-dimensional conformation of β-Metildigoxina allows it to effectively bind to sodium-potassium ATPase enzymes in cardiac cells, enhancing its therapeutic action .
Lanirapid undergoes several key reactions within the body:
These reactions are critical for its effectiveness in treating heart failure and rhythm disturbances .
The mechanism of action for β-Metildigoxina primarily involves:
This multifaceted approach allows Lanirapid to improve cardiac function effectively while managing rhythm disturbances .
Lanirapid presents several notable physical and chemical properties:
These properties are essential for ensuring proper formulation and patient compliance .
Lanirapid is utilized primarily in cardiology for:
Additionally, research continues into its potential applications beyond traditional uses, exploring effects on other cardiovascular conditions .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3